molecular formula C7H14N4 B13194076 (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Cat. No.: B13194076
M. Wt: 154.21 g/mol
InChI Key: JEEGDTHCMXWLRV-YFKPBYRVSA-N
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Description

(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine typically involves the reaction of 5-ethyl-1H-1,2,4-triazole with a suitable amine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized triazole compounds.

Scientific Research Applications

(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

  • 1H-1,2,4-Triazole
  • 5-Methyl-1H-1,2,4-triazole
  • 5-Phenyl-1H-1,2,4-triazole

Uniqueness

(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine is unique due to its specific substitution pattern and stereochemistry. The presence of the ethyl group and the (1S) configuration confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

(1S)-1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C7H14N4/c1-3-5(8)7-9-6(4-2)10-11-7/h5H,3-4,8H2,1-2H3,(H,9,10,11)/t5-/m0/s1

InChI Key

JEEGDTHCMXWLRV-YFKPBYRVSA-N

Isomeric SMILES

CCC1=NC(=NN1)[C@H](CC)N

Canonical SMILES

CCC1=NC(=NN1)C(CC)N

Origin of Product

United States

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